

Introduction to 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2-methylbenzoic acid**

Cat. No.: **B175291**

[Get Quote](#)

4-Iodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Accurate characterization of its physical properties is paramount, and the melting point serves as a primary indicator of its identity and purity.

- Chemical Structure: $C_8H_7IO_2$
- CAS Number: 133232-58-3
- Molecular Weight: 262.05 g/mol

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, making it a highly characteristic property.[\[1\]](#)

Reported Melting Point Data

The melting point of **4-iodo-2-methylbenzoic acid** has been reported by various chemical suppliers. A summary of these values is presented below.

Reported Melting Point (°C)	Source
176 - 179 °C	Seema Finechem Industries [2]
175 - 179 °C	Omkar Speciality Chemicals Ltd. [3]

Note: The slight variation in reported ranges can be attributed to differences in the purity of the batches tested or the specific methodology used for determination.

The Science of Melting: Governing Principles

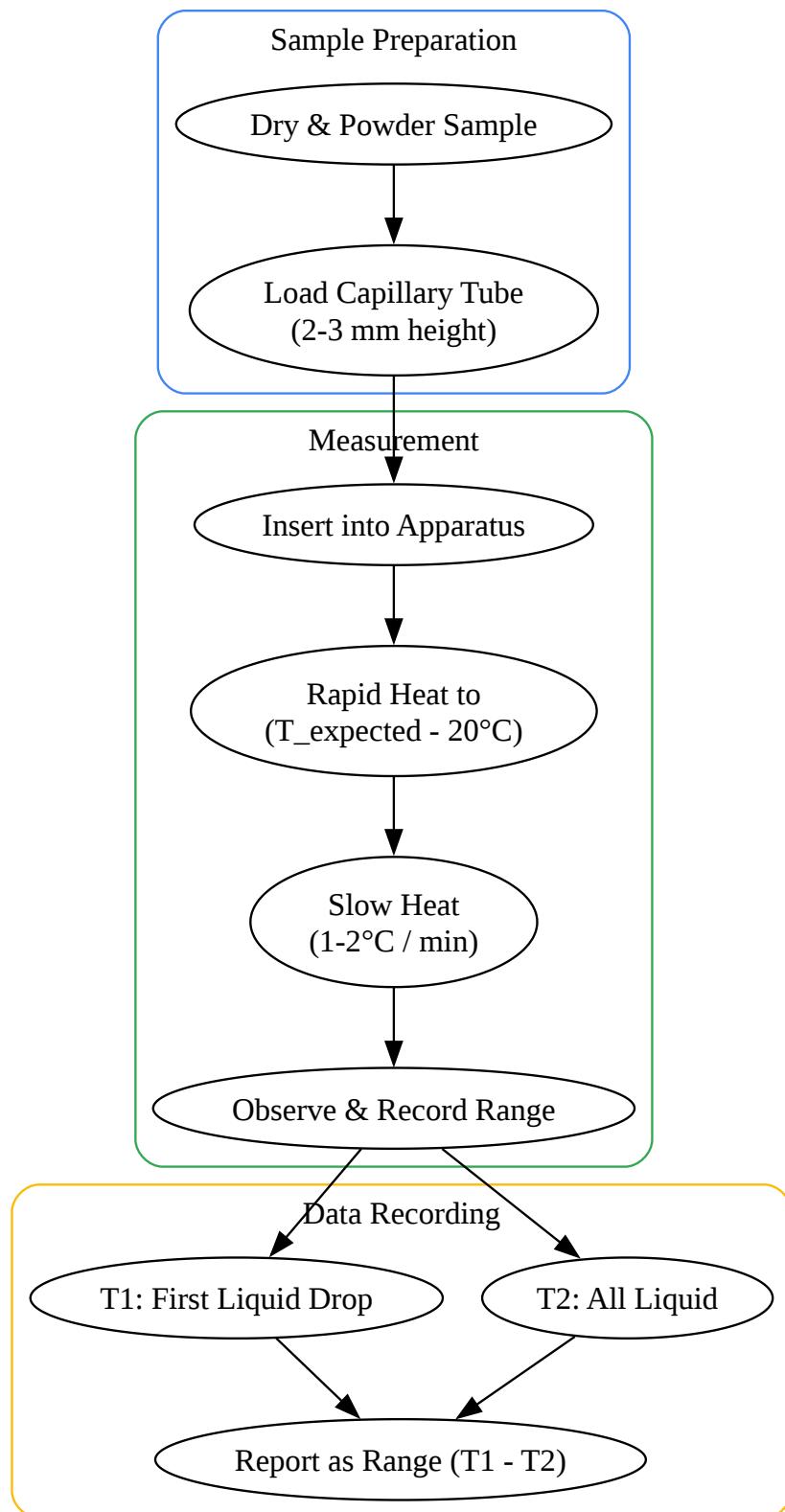
The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.^{[4][5]} Energy, in the form of heat, is required to overcome these forces and allow the molecules to move freely as a liquid.^{[1][5]}

Key Factors Influencing Melting Point:

- **Intermolecular Forces:** Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to break, leading to higher melting points compared to weaker London dispersion forces.^{[4][6][7]}
- **Molecular Size and Weight:** Within a homologous series, melting points generally increase with molecular weight due to stronger van der Waals forces.^[4]
- **Molecular Symmetry:** Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, resulting in a more stable structure that requires more energy to disrupt, thus leading to a higher melting point.^{[6][7]}
- **Presence of Impurities:** Impurities disrupt the uniform crystal lattice structure, weakening the intermolecular forces.^[8] This leads to a phenomenon known as melting point depression, where less energy is needed to melt the solid. Consequently, impure substances melt at lower temperatures and over a broader range.^{[1][7][9]}

The thermodynamics behind melting point depression involves entropy. An impure liquid has greater disorder (higher entropy) than a pure liquid. This results in a larger overall entropy change when an impure solid melts, which corresponds to a lower melting temperature.^{[9][10]}

Experimental Protocol: Melting Point Determination


The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.^[11] Modern digital instruments, such as a Mel-Temp or DigiMelt apparatus, provide precise temperature control and observation.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the **4-iodo-2-methylbenzoic acid** sample is completely dry and finely powdered. If necessary, gently crush any large crystals using a mortar and pestle.
- Loading the Capillary Tube:
 - Take a capillary tube (sealed at one end) and jab the open end into the powder pile.
 - Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the sample tightly into the sealed end.[12][13]
 - The packed sample height should be approximately 2-3 mm.[13]
- Instrument Setup and Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]
 - If the approximate melting point is known (around 175-179 °C), set the apparatus to heat rapidly to about 20 °C below the expected temperature (e.g., 155 °C).[13]
 - Once the set temperature is reached, adjust the heating rate to a slow ramp, approximately 1-2 °C per minute. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer for an accurate reading.[13]
- Observation and Recording:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.
 - Continue observing and record the temperature at which the last solid crystal liquefies completely. This is the upper limit of the melting range.

- Record the result as a melting range (e.g., 176.5 - 178.0 °C).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Relationship between sample purity and melting point characteristics.

Safety Precautions

When handling **4-iodo-2-methylbenzoic acid**, adherence to good laboratory practice is essential. Information from Safety Data Sheets (SDS) indicates the following:

Hazard Identification:

- Signal Word: Warning * Hazard Statements:
 - H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. [\[3\]](#)
- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Eye/Face Protection: Wear safety glasses with side shields or goggles. [\[14\]](#)* Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure. [\[3\]](#)[\[15\]](#)* Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator. [\[3\]](#)[\[15\]](#)* General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. [\[15\]](#)[\[16\]](#) First-Aid Measures:
- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention. [\[15\]](#)[\[16\]](#)* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [\[3\]](#)* Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. [\[3\]](#)[\[15\]](#)* Ingestion: Clean mouth with water and drink plenty of water. Seek immediate medical attention. [\[15\]](#)[\[16\]](#) Storage:
- Keep containers tightly closed in a dry, cool, and well-ventilated place. [\[14\]](#)* Store sealed in a dry environment, recommended at 2-8°C.

Conclusion

The melting point of **4-iodo-2-methylbenzoic acid**, centered around 175-179 °C, is a fundamental physical constant that is indispensable for its characterization. A precise determination of this value not only confirms the identity of the compound but also provides a reliable, qualitative assessment of its purity. By understanding the underlying scientific principles and adhering to a rigorous experimental protocol, researchers can confidently use melting point analysis as a cornerstone of quality control in the synthesis and application of this important chemical intermediate.

References

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
- Wikipedia. (n.d.). Melting-point depression.
- Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube.
- Sciencing. (2022, March 24). What Factors Affect Melting Point?.
- Grokipedia. (n.d.). Melting-point depression.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- IBChem. (n.d.). Melting point depression.
- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
- JoVE. (2020, March 26). Melting Points [Video].
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- University of Alberta. (n.d.). Melting point determination.
- Montclair State University. (n.d.). Experiment 1 - Melting Points.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- SlideShare. (2021, September 19). experiment (1) determination of melting points.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Seema Finechem Industries. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0.
- Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-iodo-2-methylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mt.com [mt.com]
- 2. seemafinechem.com [seemafinechem.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Video: Melting Points - Concept [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sciencing.com [sciencing.com]
- 8. ibchem.com [ibchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction to 4-Iodo-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175291#4-iodo-2-methylbenzoic-acid-melting-point\]](https://www.benchchem.com/product/b175291#4-iodo-2-methylbenzoic-acid-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com